molecular formula C14H36N2O4S B7798503 Heptan-2-ylazanium;sulfate

Heptan-2-ylazanium;sulfate

Cat. No.: B7798503
M. Wt: 328.51 g/mol
InChI Key: XKUUMWKWUZRRPD-UHFFFAOYSA-N
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Description

Heptan-2-ylazanium; sulfate is an organic compound that consists of a heptan-2-ylazanium cation and a sulfate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptan-2-ylazanium; sulfate can be synthesized through the reaction of heptan-2-amine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Heptan-2-amine+Sulfuric acidHeptan-2-ylazanium; sulfate\text{Heptan-2-amine} + \text{Sulfuric acid} \rightarrow \text{Heptan-2-ylazanium; sulfate} Heptan-2-amine+Sulfuric acid→Heptan-2-ylazanium; sulfate

Industrial Production Methods: In industrial settings, the production of heptan-2-ylazanium; sulfate involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: Heptan-2-ylazanium; sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert heptan-2-ylazanium; sulfate into other amine derivatives.

    Substitution: The compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles can be used to replace the sulfate group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptan-2-one, while reduction may produce heptan-2-amine.

Scientific Research Applications

Heptan-2-ylazanium; sulfate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: Heptan-2-ylazanium; sulfate is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of heptan-2-ylazanium; sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Heptan-2-ylazanium; sulfate can be compared with other similar compounds, such as:

  • Hexan-2-ylazanium; sulfate
  • Octan-2-ylazanium; sulfate

Uniqueness: Heptan-2-ylazanium; sulfate is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds

Properties

IUPAC Name

heptan-2-ylazanium;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H17N.H2O4S/c2*1-3-4-5-6-7(2)8;1-5(2,3)4/h2*7H,3-6,8H2,1-2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUUMWKWUZRRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)[NH3+].CCCCCC(C)[NH3+].[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H36N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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